molecular formula C21H23N3O3 B5415061 4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione

4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione

Cat. No.: B5415061
M. Wt: 365.4 g/mol
InChI Key: SCYTZFFIFKSRON-UHFFFAOYSA-N
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Description

4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione is a complex organic compound that features a unique structure combining an indazole moiety with a piperidine-2,6-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole core, followed by the introduction of the piperidine-2,6-dione moiety. Key steps may include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.

    Attachment of the Piperidine-2,6-dione Ring: This step often involves nucleophilic substitution reactions where the indazole derivative reacts with a suitable piperidine-2,6-dione precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the indazole or piperidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be exploited for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity through binding interactions. The indazole moiety is known to interact with various biological targets, potentially leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds containing the indazole core, such as indomethacin, which is used as an anti-inflammatory drug.

    Piperidine-2,6-dione Derivatives: Compounds like thalidomide, which has immunomodulatory effects.

Uniqueness

What sets 4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione apart is the combination of the indazole and piperidine-2,6-dione moieties in a single molecule. This unique structure could confer distinct biological activities and chemical properties not seen in simpler analogs.

Properties

IUPAC Name

4-[(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-3-yl)methyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-21(2)11-16-20(17(25)12-21)15(8-13-9-18(26)22-19(27)10-13)23-24(16)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYTZFFIFKSRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC=CC=C3)CC4CC(=O)NC(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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